

An In-depth Technical Guide to the Chemical Structure and Activity of Dutasteride

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Compound of Interest		
Compound Name:	Radester	
Cat. No.:	B1243995	Get Quote

Notice: The term "**Radester**" did not yield a known chemical compound in scientific databases. This document proceeds under the assumption that the intended query was for Dutasteride, a structurally and functionally characterized pharmaceutical agent. This guide is intended for researchers, scientists, and drug development professionals.

Dutasteride is a synthetic 4-azasteroid compound recognized for its potent inhibition of 5α -reductase, the enzyme responsible for converting testosterone to dihydrotestosterone (DHT). [1] It is a selective inhibitor of both type 1 and type 2 isoforms of this enzyme, making it a dual 5α -reductase inhibitor.[1] Primarily, it is used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in men with an enlarged prostate.[1]

Chemical Identity and Structure

Dutasteride's chemical structure is a complex, multi-ring system derived from a 4-azasteroid framework. Its systematic IUPAC name is (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide.[1][2]

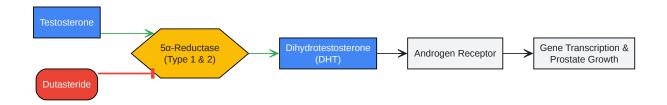
Table 1: Chemical and Structural Identifiers for Dutasteride



Identifier	Value	Reference
Molecular Formula	C27H30F6N2O2	[1][3]
Molecular Weight	528.53 g/mol	[3][4]
CAS Number	164656-23-9	[1][4]
PubChem CID	6918296	[1][4]
DrugBank ID	DB01126	[2][4]
KEGG ID	D03820	[4]

Mechanism of Action: Dual Inhibition of 5α -Reductase

Dutasteride's primary mechanism of action is the competitive and specific inhibition of both type 1 and type 2 isoenzymes of 5α-reductase.[5] This enzyme is crucial for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[6] DHT is the principal androgen responsible for the initial development and subsequent enlargement of the prostate gland.[5] By inhibiting both isoforms, dutasteride leads to a significant reduction in circulating DHT levels, by up to 98%, which is more comprehensive than inhibitors that target only a single isoform.[4] This reduction in DHT leads to a decrease in prostate volume, improvement in BPH symptoms, and a reduced risk of acute urinary retention.[7][8]



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Signaling pathway of Dutasteride's inhibitory action.



Quantitative Data: Inhibitory Potency and Pharmacokinetics

The efficacy of dutasteride is reflected in its high inhibitory potency and its pharmacokinetic profile, which allows for sustained suppression of DHT.

Table 2: Quantitative Pharmacological and Pharmacokinetic Data for Dutasteride

Parameter	Value	Reference
IC50 (Type 1 5α-reductase)	3.9 nM	[4]
IC50 (Type 2 5α-reductase)	1.8 nM	[4]
Oral Bioavailability	~60% (range 40-94%)	[4][9]
Time to Peak Plasma Concentration (Tmax)	2-3 hours	[4][9]
Volume of Distribution (Vd)	300-500 L	[5][10][11]
Plasma Protein Binding	>99% (Albumin and α-1 acid glycoprotein)	[5][10]
Metabolism	Hepatic (CYP3A4 and CYP3A5)	[4][5]
Elimination Half-life	~5 weeks at steady state	[5]
Excretion	Primarily in feces as metabolites	[9]

Experimental Protocols: In Vitro 5α-Reductase Inhibition Assay

The following provides a generalized methodology for determining the inhibitory activity of compounds like dutasteride against 5α -reductase in an in vitro setting.

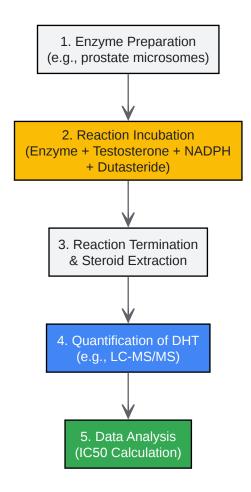
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against 5α -reductase.



Materials:

- Source of 5α-reductase (e.g., microsomal fractions from human prostate tissue or cell lines like LNCaP).[12][13]
- Substrate: Testosterone.[12]
- Cofactor: NADPH.[12]
- Test compound (Dutasteride) at various concentrations.
- Reaction buffer (e.g., sodium phosphate buffer, pH 6.5).[12]
- Extraction solvent (e.g., ethyl acetate).[12]
- Analytical system for quantification (e.g., HPLC or LC-MS/MS).[14]

Workflow:





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